molecular formula C20H22N4O2 B12165908 1-(2-Phenylmorpholin-4-yl)-4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butan-1-one

1-(2-Phenylmorpholin-4-yl)-4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butan-1-one

Cat. No.: B12165908
M. Wt: 350.4 g/mol
InChI Key: VIGJCSDJRLMFPZ-UHFFFAOYSA-N
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Description

1-(2-Phenylmorpholin-4-yl)-4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butan-1-one is a synthetic organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Phenylmorpholin-4-yl)-4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butan-1-one typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Morpholine Ring: Starting with phenyl-substituted precursors, the morpholine ring can be synthesized through nucleophilic substitution reactions.

    Construction of the Triazolopyridine Moiety: This can be achieved through cyclization reactions involving appropriate pyridine and triazole precursors.

    Coupling Reactions: The final step involves coupling the morpholine and triazolopyridine intermediates with a butanone derivative under specific reaction conditions, such as the presence of a base and a suitable solvent.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

1-(2-Phenylmorpholin-4-yl)-4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or ketones.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield ketones, while reduction could produce alcohols.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory or anticancer properties.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-(2-Phenylmorpholin-4-yl)-4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butan-1-one would depend on its specific application. For example, if used as a drug, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The pathways involved could include signal transduction, gene expression, or metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    1-(2-Phenylmorpholin-4-yl)-4-(pyridin-3-yl)butan-1-one: Lacks the triazole ring, potentially altering its biological activity.

    1-(2-Phenylmorpholin-4-yl)-4-([1,2,3]triazolo[4,3-a]pyridin-3-yl)butan-1-one: Contains a different triazole isomer, which might affect its chemical properties.

Uniqueness

1-(2-Phenylmorpholin-4-yl)-4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butan-1-one is unique due to its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C20H22N4O2

Molecular Weight

350.4 g/mol

IUPAC Name

1-(2-phenylmorpholin-4-yl)-4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butan-1-one

InChI

InChI=1S/C20H22N4O2/c25-20(11-6-10-19-22-21-18-9-4-5-12-24(18)19)23-13-14-26-17(15-23)16-7-2-1-3-8-16/h1-5,7-9,12,17H,6,10-11,13-15H2

InChI Key

VIGJCSDJRLMFPZ-UHFFFAOYSA-N

Canonical SMILES

C1COC(CN1C(=O)CCCC2=NN=C3N2C=CC=C3)C4=CC=CC=C4

Origin of Product

United States

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